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3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol

Catalog No.
S8224968
CAS No.
M.F
C9H16F3NO
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol

Product Name

3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]propan-1-ol

Molecular Formula

C9H16F3NO

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)8-2-5-13(6-3-8)4-1-7-14/h8,14H,1-7H2

InChI Key

MANFMVLAFYHMKM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(F)(F)F)CCCO

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCCO

3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol is a chemical compound characterized by its unique structural features, including a trifluoromethyl group attached to a piperidine ring and a propanol side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its pharmacological properties and interaction with biological targets .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: The compound can undergo reduction processes to remove the hydroxyl group or modify the piperidine ring, often employing catalytic hydrogenation or reducing agents such as lithium aluminum hydride.
  • Substitution: Both the trifluoromethyl and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, typically under basic conditions .

The specific outcomes of these reactions depend on the reagents and conditions employed.

The biological activity of 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol is largely attributed to its interaction with various molecular targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced binding affinity and selectivity for receptors and enzymes, which can lead to significant pharmacological effects. This compound has been investigated for its potential use in treating neurological disorders due to its structural similarity to known ligands in this area .

The synthesis of 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol typically involves several key steps:

  • Trifluoromethylation: The introduction of the trifluoromethyl group into the piperidine ring is often achieved using trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
  • Functionalization: The propanol side chain is then attached through nucleophilic substitution reactions, where the piperidine derivative reacts with appropriate alkylating agents .

In industrial settings, these methods are optimized for higher yields and purity, potentially employing continuous flow reactors and advanced purification techniques.

3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol has diverse applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders.
  • Biological Research: The compound is utilized in studies involving enzyme interactions and receptor binding, providing insights into biochemical pathways.
  • Materials Science: It contributes to developing advanced materials with specific electronic or optical properties.
  • Industrial Chemistry: It is also used in synthesizing agrochemicals and other industrial chemicals .

The interaction studies of 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol focus on its binding mechanisms with various receptors. The presence of the trifluoromethyl group enhances its ability to interact with specific molecular targets, potentially leading to improved efficacy in therapeutic applications. Research indicates that these interactions may involve conformational changes in receptor structures, enhancing ligand-receptor recognition and selectivity .

Several compounds share structural similarities with 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-(Piperidin-1-yl)propan-1-olLacks the trifluoromethyl groupDifferent chemical reactivity and biological activity
4-(Trifluoromethyl)piperidineSimilar structure but lacks the propanol side chainVaries in pharmacological effects
4-(Trifluoromethyl)piperidin-4-olContains hydroxyl group at a different positionDifferent reactivity profiles
Trifluoromethyl-substituted aminesShare the trifluoromethyl groupVarying core structures leading to different activities

3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-ol stands out due to its combination of the trifluoromethyl group and propanol side chain, imparting distinct chemical reactivity and biological activity that make it valuable for various research and industrial applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

211.11839862 g/mol

Monoisotopic Mass

211.11839862 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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